molecular formula C13H24N2O2 B15264118 tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate

tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate

Cat. No.: B15264118
M. Wt: 240.34 g/mol
InChI Key: HQFTTWPKAOKSRO-MFKMUULPSA-N
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Description

tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate is a bicyclic pyrrolidine derivative featuring a fused cyclopentane-pyrrolidine core and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral amines in drug discovery . Its stereochemical specificity ((3aS,6aS)-configuration) ensures precise control over downstream reactions, making it valuable for synthesizing enantiomerically pure therapeutics. The molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol (CAS: 1037367-45-5) .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13+/m1/s1

InChI Key

HQFTTWPKAOKSRO-MFKMUULPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12CCC[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC1CNC2

Origin of Product

United States

Preparation Methods

The synthesis of tert-ButylN-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of octahydrocyclopenta[c]pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-ButylN-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified carbamate derivatives.

Scientific Research Applications

tert-ButylN-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate is widely used in scientific research due to its versatile properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in studies involving enzyme inhibition and protein interactions. In medicine, the compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industrially, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-ButylN-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity to enzymes and receptors. The carbamate group can form hydrogen bonds with target molecules, influencing their activity. The pathways involved often include inhibition of enzymatic activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

(a) tert-Butyl ((3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)carbamate

  • Key Differences : Stereochemical inversion at the 3a position (R-configuration vs. S-configuration in the target compound).
  • Impact : Altered spatial arrangement affects receptor binding in drug candidates. For example, Ramipril-related compounds () demonstrate that stereochemistry critically influences angiotensin-converting enzyme (ACE) inhibition .
  • Synthesis : Similar Boc protection strategies but requires enantioselective catalysis to control configuration .

(b) tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate

  • Key Differences : Pyran ring fusion replaces cyclopentane, altering ring strain and solubility.
  • Impact : Increased oxygen content enhances hydrophilicity (TPSA: ~60 Ų vs. ~45 Ų for the target compound) .
  • Applications : Preferential use in water-soluble prodrug designs .

Functional Group Variants

(a) tert-Butyl (3-oxocyclopentyl)carbamate

  • Key Differences : Acyclic cyclopentyl group with a ketone substituent instead of a fused bicyclic system.
  • Impact : Reduced rigidity decreases binding affinity to rigid enzymatic pockets but improves synthetic flexibility .
  • Bioactivity : Lower Log S (-2.5 vs. -1.8 for the target compound), indicating poorer aqueous solubility .

(b) tert-Butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate

  • Key Differences : Furan ring fusion introduces an oxygen atom into the bicyclic system.
  • Impact : Higher melting point (83–85°C vs. ~70°C for the target compound) due to increased crystallinity .
  • Synthesis : Requires orthogonal protection strategies to avoid furan ring opening during deprotection .

Comparative Data Table

Compound Molecular Formula Stereochemistry Key Features Applications
tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate C12H22N2O2 (3aS,6aS) Bicyclic core, Boc-protected amine Chiral intermediates in ACE inhibitors
tert-Butyl ((3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)carbamate C12H22N2O2 (3aR,6aS) Mirror-image stereochemistry Study of enantiomer-specific bioactivity
tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate C12H22N2O3 (3aS,7aR) Pyran-fused system, higher hydrophilicity Prodrug development
tert-Butyl (3-oxocyclopentyl)carbamate C10H17N2O3 N/A Acyclic ketone substituent Flexible scaffold for combinatorial chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed coupling reactions or multi-step procedures involving tert-butyl carbamate and bicyclic amine precursors. Key steps include inert atmosphere conditions (nitrogen/argon) to prevent oxidation and precise control of temperature/solvent systems (e.g., dichloromethane or THF). Reaction optimization requires monitoring by TLC or HPLC, with yields highly dependent on stoichiometric ratios and catalyst loading .

Q. How is the stereochemical integrity of the bicyclic core validated during synthesis?

  • Methodology : Chiral HPLC or X-ray crystallography is used to confirm the cis-configuration of the cyclopenta[c]pyrrol moiety. NMR analysis (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) identifies coupling constants and NOE effects to verify spatial arrangements. IR spectroscopy further confirms functional groups like the carbamate carbonyl (C=O stretch at ~1680–1720 cm1^{-1}) .

Q. What analytical techniques are essential for assessing purity and stability?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (C12H22N2O2C_{12}H_{22}N_2O_2; MW 226.32). Purity (>97%) is validated via reverse-phase HPLC with UV detection (λ = 210–254 nm). Stability studies under varying pH, temperature, and light exposure guide storage recommendations (e.g., refrigeration in amber vials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in pharmacological effects (e.g., anti-inflammatory vs. neurotransmitter modulation) may arise from stereochemical impurities or assay conditions. Reproduce studies using rigorously characterized batches (≥98% purity by HPLC) and standardized cell-based assays (e.g., IC50_{50} comparisons across multiple cell lines). Cross-validate findings with structural analogs to isolate pharmacophore contributions .

Q. What strategies optimize regioselectivity in derivatization reactions targeting the carbamate or pyrrolidine groups?

  • Methodology : Protect the carbamate with acid-labile groups (e.g., Boc) to direct functionalization to the pyrrolidine nitrogen. Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at the methylene bridge. Solvent polarity (e.g., DMF vs. toluene) and temperature gradients (0–80°C) modulate reaction pathways. Monitor intermediates via LC-MS to track selectivity .

Q. How do computational modeling and crystallography aid in elucidating structure-activity relationships (SAR)?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like neurotransmitter receptors. Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to explain reactivity. Single-crystal X-ray diffraction provides precise bond angles/distances, correlating conformational flexibility with bioactivity .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodology : Batch-to-batch variability in ee (>99% required for pharmaceutical use) is mitigated via chiral catalysts (e.g., BINAP-ruthenium complexes) and continuous flow reactors. Process analytical technology (PAT) tools, like inline FTIR, enable real-time monitoring. Recrystallization in chiral solvents (e.g., ethyl lactate) enhances ee .

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